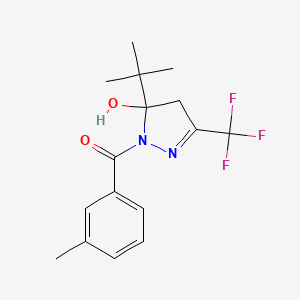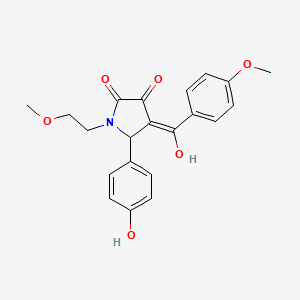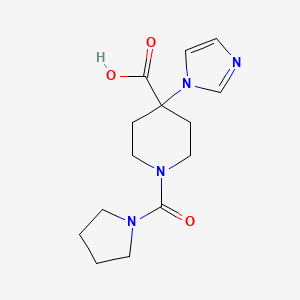
5-tert-butyl-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. This compound is also known as TAK-242 and is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.
作用機序
TAK-242 works by inhibiting the TLR4 signaling pathway, which is a critical component of the innate immune response. TLR4 is a transmembrane protein that recognizes various pathogen-associated molecular patterns (PAMPs) and activates the immune response. TAK-242 binds to a specific site on TLR4, preventing the recruitment of downstream signaling molecules and ultimately inhibiting the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-242 have been extensively studied. In vitro studies have shown that TAK-242 inhibits the production of various cytokines and chemokines, including TNF-alpha, IL-1beta, and IL-6. In vivo studies have shown that TAK-242 can reduce inflammation and tumor growth in animal models. However, the long-term effects of TAK-242 on human health are still unknown.
実験室実験の利点と制限
One of the main advantages of TAK-242 is its specificity for TLR4, making it a valuable tool for studying the TLR4 signaling pathway. However, TAK-242 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using TAK-242.
将来の方向性
There are several future directions for research on TAK-242, including:
1. Further studies on the mechanism of TAK-242 inhibition of TLR4 signaling.
2. Development of more potent and selective TLR4 inhibitors based on the structure of TAK-242.
3. Investigation of the potential therapeutic applications of TAK-242 for various diseases, including cancer and inflammatory disorders.
4. Evaluation of the long-term effects of TAK-242 on human health through clinical trials and epidemiological studies.
5. Exploration of the potential use of TAK-242 as a tool for studying the role of TLR4 signaling in various physiological processes.
In conclusion, TAK-242 is a small molecule inhibitor of TLR4 signaling that has gained significant attention from the scientific community due to its potential applications in various fields. Its specificity for TLR4 and anti-inflammatory properties make it a valuable tool for studying the immune response and developing new therapies for various diseases. However, further research is needed to fully understand its mechanism of action and long-term effects on human health.
合成法
The synthesis of TAK-242 involves several steps, including the reaction of 3-methylbenzoyl chloride with tert-butylamine to form N-tert-butyl-3-methylbenzamide. This intermediate product is then reacted with trifluoroacetic acid to form N-tert-butyl-3-methylbenzamide trifluoroacetate. Finally, the reaction of this intermediate product with 4,5-dihydro-1H-pyrazol-5-ol in the presence of triethylamine results in the formation of TAK-242.
科学的研究の応用
TAK-242 has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, TAK-242 has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. In biochemistry, TAK-242 has been used to study the mechanism of TLR4 signaling, which plays a critical role in the immune response. In organic synthesis, TAK-242 has been used as a building block for the synthesis of various compounds.
特性
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c1-10-6-5-7-11(8-10)13(22)21-15(23,14(2,3)4)9-12(20-21)16(17,18)19/h5-8,23H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSARCFHHKATPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)

![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)

